REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[Ca:4].[S:5]([O-:8])([O-:7])=[O:6].[Na+:9].[Na+].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>>[S:5]([O-:8])([O-:7])=[O:6].[Ca+2:4].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[C:1](=[O:6])([OH:3])[O-:2].[Na+:9] |f:2.3.4,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this alternative embodiment, a slurry 8 of finely-ground limestone is prepared in tank 10
|
Type
|
CUSTOM
|
Details
|
fed to a reactor
|
Type
|
CUSTOM
|
Details
|
to form a pressurized slurry 9
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |